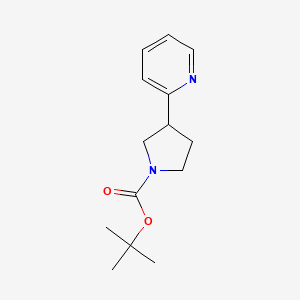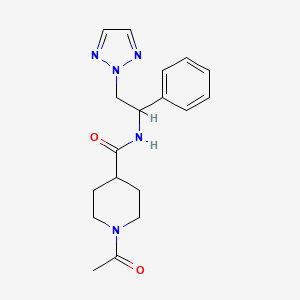
3-Chloro-5-fluorothiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-fluorothiophene-2-carboxylic acid is a chemical compound with the CAS Number: 2470435-22-2. It has a molecular weight of 180.59 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 3-chloro-5-fluorothiophene-2-carboxylic acid and its InChI Code is 1S/C5H2ClFO2S/c6-2-1-3 (7)10-4 (2)5 (8)9/h1H, (H,8,9) .科学的研究の応用
Fluorescent Sensors and Bioimaging
The development of fluorescent chemosensors and their application in bioimaging is a significant area of research involving heteroatom-containing compounds similar to 3-Chloro-5-fluorothiophene-2-carboxylic acid. For instance, Gui et al. (2015) introduced a fluorescence turn-on chemosensor for the highly selective and sensitive detection of Al(3+) in living cells, leveraging the aggregation-induced-emission (AIE) effect. This sensor, based on a carboxylic group for improved water solubility, demonstrated high selectivity and was applied in imaging detection and real-time monitoring of Al(3+) in living HeLa cells, showcasing its potential for functional studies in complex biosystems (Gui et al., 2015). Additionally, Yang et al. (2013) reported on a heteroatom-containing organic fluorophore exhibiting AIE and intramolecular charge transfer (ICT) characteristics, useful as a fluorescent pH sensor in both solution and solid states (Yang et al., 2013).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of thiophene derivatives showcases the utility of thiophene-based compounds in organic chemistry. Hesse et al. (2007) described a method that efficiently transforms 2-aminothiophene-3-carboxylic acid derivatives into thieno[2,3-d]pyrimidin-4-one and its 4-chloro derivative under microwave irradiation, highlighting the efficiency and speed of this approach (Hesse, Perspicace, & Kirsch, 2007).
Polymer Research
In polymer science, the modification of thiophene-based molecules like 3-Chloro-5-fluorothiophene-2-carboxylic acid is explored for the synthesis and characterization of conducting polymers. Lee et al. (2002) demonstrated the simple preparation of terthiophene-3′-carboxylic acid and its polymerization, which was characterized by various electrochemical and spectroscopic methods. The study indicated that the polymer's conductivity increased even in a fully oxidized state, suggesting applications in electrochromic devices and sensors (Lee, Shim, & Shin, 2002).
Synthesis of Heterocyclic Compounds
The role of thiophene derivatives in the synthesis of heterocyclic compounds is also well-documented. For example, Limban et al. (2011) synthesized acylthioureas with significant anti-pathogenic activity, indicating the potential of thiophene-based compounds in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Safety and Hazards
特性
IUPAC Name |
3-chloro-5-fluorothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFO2S/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKJEJCKAZRZCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2470435-22-2 |
Source


|
| Record name | 3-chloro-5-fluorothiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-Chlorophenyl)piperazino]-5-(4-fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2688475.png)
![6-morpholino-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrimidine-4-carboxamide](/img/structure/B2688476.png)

![2-Decyl-2-[(methanesulfonyloxy)methyl]dodecyl methanesulfonate](/img/structure/B2688481.png)
![5-((2,5-dimethylbenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2688482.png)





![4-morpholin-4-ylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2688492.png)


![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2688495.png)